3-Cyclopentyl-1-(1,4-diazepan-1-yl)propan-1-one
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Overview
Description
This compound has a molecular formula of C13H24N2O and a molecular weight of 224.34 g/mol.
Chemical Reactions Analysis
3-Cyclopentyl-1-(1,4-diazepan-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
3-Cyclopentyl-1-(1,4-diazepan-1-yl)propan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 3-Cyclopentyl-1-(1,4-diazepan-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is believed to interact with certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
3-Cyclopentyl-1-(1,4-diazepan-1-yl)propan-1-one can be compared with other similar compounds, such as:
3-Cyclopentyl-1-propyne: This compound has a similar cyclopentyl structure but differs in its functional groups.
Other diazepan derivatives: These compounds share the diazepan ring structure but may have different substituents, leading to variations in their properties and applications.
Properties
IUPAC Name |
3-cyclopentyl-1-(1,4-diazepan-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13(7-6-12-4-1-2-5-12)15-10-3-8-14-9-11-15/h12,14H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTZAJOIORDEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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